molecular formula C12H11BrN2O2 B3197459 methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005628-24-9

methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B3197459
CAS RN: 1005628-24-9
M. Wt: 295.13 g/mol
InChI Key: COBIBXKTJLOQCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate consists of a benzoate ester linked to a pyrazole ring. The bromine atom is attached to the pyrazole moiety. The overall structure plays a crucial role in its biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including substitution reactions, ester hydrolysis, and potential cross-coupling reactions. Researchers have explored its reactivity in different contexts .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that pyrazole-bearing compounds, including derivatives of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, possess potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania parasites.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a major global health concern. The synthesized hydrazine-coupled pyrazole derivatives, including compound 13, also exhibit antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

Starting Material for 1,4’-Bipyrazoles

Researchers have utilized 4-bromo-1H-pyrazole (a precursor to our compound) as a starting material for synthesizing 1,4’-bipyrazoles. These compounds find applications in various fields, including pharmaceuticals .

Allosteric Enhancers at A1 Adenosine Receptor

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, a related compound, serves as a pharmaceutical intermediate. Additionally, benzoylthiophenes derived from pyrazoles act as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

1 H-Pyrazolo[3,4-b]pyridines

Starting with 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole, researchers have synthesized 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds exhibit interesting biomedical properties .

properties

IUPAC Name

methyl 3-[(4-bromopyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-3-9(5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIBXKTJLOQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

Synthesis routes and methods I

Procedure details

Add sodium carbonate (5.80 g, 41.7 mmol) to a solution of 4-bromopyrazole (3.10 g, 20.9 mmol) and methyl 3-bromomethylbenzoate (4.8 g, 20.9 mmol) in 40 mL of dimethylacetamide. Stir the mixture at 60° C. overnight. Cool the reaction to room temperature and pour into 300 mL of ice water. Collect the resulting solid by filtration and dry to afford 6.0 g, 98% yield of 3-(4-bromo-pyrazol-1-ylmethyl)-benzoic acid methyl ester.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1H-pyrazole (1.00 g, 6.80 mmol) in DMF (11.7 mL) at 0° C. was added 1 M solution of NaHMDS in THF (7.48 mL, 7.48 mmol) slowly over 2 min. The reaction mixture was stirred for 10 min and then the cooling bath was removed. After 30 min a solution of methyl 3-(bromomethyl)benzoate (1.71 g, 7.48 mmol) in DMF (1.9 mL) was added slowly, and the resulting mixture was stirred at room temperature overnight. At the conclusion of this period, the reaction mixture was quenched with saturated aq ammonium chloride (˜1 mL), and partitioned between diethyl ether and water. The resulting mixture was stirred vigorously for 15 min. After this time, the organic layer was separated, dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (0-60% ethyl acetate:hexanes) to afford the title compound (1.59 g, 79%). LCMS, [M+H]+=295.0. 1H NMR (400 MHz, CDCl3) δ 8.00 (d, J=7.1 Hz, 1H), 7.94 (s, 1H), 7.50 (s, 1H), 7.47-7.36 (m, 3H), 5.31 (s, 2H), 3.92 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.48 mL
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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